molecular formula C13H12O6 B8633882 (2R)-4,5-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]furan-3-one CAS No. 20664-60-2

(2R)-4,5-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]furan-3-one

Cat. No.: B8633882
CAS No.: 20664-60-2
M. Wt: 264.23 g/mol
InChI Key: SWTGJCNCBUCXSS-ISUZDFFFSA-N
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Description

Zilascorb is a synthetic compound known for its reversible protein synthesis inhibition properties. It is a benzaldehyde derivative, specifically 5,6-O-benzylidene-d-L-ascorbic acid. This compound has shown promising activity in preclinical models, particularly in the field of oncology, where it has been studied for its potential anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zilascorb is synthesized through the reaction of benzaldehyde with ascorbic acid. The process involves the formation of an acetal linkage between the benzaldehyde and the ascorbic acid. The reaction is typically carried out under acidic conditions to facilitate the formation of the acetal. The product is then purified through crystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of zilascorb involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Zilascorb primarily undergoes oxidation and reduction reactions due to the presence of the ascorbic acid moiety. It can also participate in substitution reactions, particularly nucleophilic substitutions, due to the benzaldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the benzaldehyde group under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of zilascorb, such as its oxidized or reduced forms, and substituted derivatives where the benzaldehyde group is modified .

Scientific Research Applications

Mechanism of Action

Zilascorb exerts its effects primarily through the inhibition of protein synthesis. It acts by forming a reversible complex with ribosomal subunits, thereby preventing the elongation of nascent polypeptide chains. This inhibition is reversible, meaning that normal protein synthesis resumes once the compound is removed. The primary molecular targets are the ribosomal subunits involved in translation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zilascorb is unique in its dual functionality, combining the properties of benzaldehyde and ascorbic acid. This combination allows it to inhibit protein synthesis effectively while maintaining low toxicity. Its reversible action also distinguishes it from other protein synthesis inhibitors, making it a promising candidate for long-term therapeutic applications .

Properties

CAS No.

20664-60-2

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

(2R)-3,4-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]-2H-furan-5-one

InChI

InChI=1S/C13H12O6/c14-9-10(15)12(16)19-11(9)8-6-17-13(18-8)7-4-2-1-3-5-7/h1-5,8,11,13-15H,6H2/t8-,11+,13?/m0/s1

InChI Key

SWTGJCNCBUCXSS-ISUZDFFFSA-N

Isomeric SMILES

C1[C@H](OC(O1)C2=CC=CC=C2)[C@@H]3C(=C(C(=O)O3)O)O

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)C3C(=C(C(=O)O3)O)O

Origin of Product

United States

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